

# 2,6-Dichloro-3-nitrophenylboronic acid chemical properties

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## Compound of Interest

**Compound Name:** 2,6-Dichloro-3-nitrophenylboronic acid

**Cat. No.:** B1393158

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An In-depth Technical Guide to the Chemical Properties and Applications of **2,6-Dichloro-3-nitrophenylboronic Acid**

For distribution to: Researchers, Scientists, and Drug Development Professionals

**Abstract:** **2,6-Dichloro-3-nitrophenylboronic acid** is a specialized synthetic building block whose utility in organic synthesis, particularly in the construction of complex biaryl structures, is predicated on the unique electronic and steric properties conferred by its substituents. The presence of two ortho-chloro groups creates significant steric hindrance around the boronic acid moiety, while these and the meta-nitro group act as strong electron-withdrawing groups, modulating the reactivity of the phenyl ring. This guide provides a comprehensive overview of the known and inferred chemical properties of this reagent, an analysis of its reactivity profile, and a representative, field-tested protocol for its application in sterically demanding Suzuki-Miyaura cross-coupling reactions.

**Disclaimer:** **2,6-Dichloro-3-nitrophenylboronic acid** (CAS No. 1072946-37-2) is a specialized reagent with limited characterization in peer-reviewed literature. This guide has been constructed by synthesizing data from commercial suppliers with established principles of physical organic chemistry and reaction mechanisms derived from structurally analogous compounds. The experimental protocols provided are representative and may require optimization for specific applications.

## Core Chemical and Physical Properties

**2,6-Dichloro-3-nitrophenylboronic acid** is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core properties are summarized below.

| Property            | Value  | Source(s)           |
|---------------------|--|---------------------|
| CAS Number          | 1072946-37-2   | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>4</sub> BCl <sub>2</sub> NO <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight    | 235.82 g/mol   | Calculated          |
| Physical Form       | Solid, Crystalline Powder                                      | <a href="#">[1]</a> |
| Storage Temperature | 2-8°C, Inert Atmosphere  | <a href="#">[1]</a> |
| Purity              | Typically ≥97%   | <a href="#">[1]</a> |

## Synthesis and Spectroscopic Characterization

### General Synthesis Route

While specific literature on the synthesis of **2,6-dichloro-3-nitrophenylboronic acid** is scarce, substituted phenylboronic acids are commonly prepared via the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[\[2\]](#) The logical precursor would be 1,2,3-trichloro-4-nitrobenzene or a related polyhalogenated nitroaromatic.

The general workflow is as follows:

- Grignard Formation: Reaction of the corresponding aryl halide (e.g., 2,6-dichloro-3-nitro-1-bromobenzene) with magnesium metal in an ethereal solvent like THF to form the arylmagnesium halide.
- Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-78 to 0 °C).[\[2\]](#)
- Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.

A palladium-catalyzed borylation of the corresponding aryl chloride using a diboron reagent like bis(pinacolato)diboron ( $B_2pin_2$ ) or tetrahydroxydiboron ( $B_2(OH)_4$ ) presents a more modern and functional-group-tolerant alternative.[3][4]

## Predicted Spectroscopic Data

No publicly available spectra for **2,6-dichloro-3-nitrophenylboronic acid** have been identified. However, based on its structure and established principles of NMR spectroscopy, the following characteristics can be predicted.[5]

<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring.

- H-4 and H-5: These two protons are adjacent to each other and would appear as two doublets due to ortho-coupling ( $^3J \approx 8-9$  Hz).
- The electron-withdrawing effects of the nitro and chloro groups will shift these signals downfield, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group (H-4) would likely be the most downfield.
- The  $B(OH)_2$  protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet anywhere from ~4 to 12 ppm, or may not be observed at all.

<sup>13</sup>C NMR Spectroscopy: The proton-decoupled <sup>13</sup>C NMR spectrum is expected to display six distinct signals for the six aromatic carbons.

- C-B Bond: The carbon atom directly attached to the boron (C-1) is often broad or of low intensity in <sup>13</sup>C NMR spectra and its chemical shift is difficult to predict precisely but will be significantly influenced by the boron atom.
- Substituted Carbons: The carbons bearing the chloro (C-2, C-6) and nitro (C-3) groups will have their chemical shifts influenced by these electronegative substituents.
- Protonated Carbons: The two carbons bearing protons (C-4, C-5) will appear as sharp signals in the typical aromatic region (~120-140 ppm).

## Reactivity and Mechanistic Considerations

The chemical behavior of **2,6-dichloro-3-nitrophenylboronic acid** is dominated by the interplay of steric and electronic effects.

## Electronic Effects

The phenyl ring is rendered highly electron-deficient by three potent electron-withdrawing groups: two chloro atoms and one nitro group.

- Effect on Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the boronic acid partner are known to slow down the crucial transmetalation step of the catalytic cycle.<sup>[6]</sup> This is because transmetalation is facilitated by a more nucleophilic organic group on the boron atom. Therefore, more forcing conditions (higher temperature, stronger base, or more active catalyst) may be required for efficient coupling compared to electron-rich or neutral arylboronic acids.<sup>[7]</sup>

## Steric Effects

The two chlorine atoms in the ortho positions to the boronic acid group create significant steric hindrance.

- Causality in Catalyst Selection: This steric bulk impedes the approach of the palladium complex to the boron center for transmetalation.<sup>[8][9]</sup> Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) may prove inefficient.<sup>[10]</sup> The solution is to employ palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos).<sup>[11][12]</sup> These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated  $\text{L}_1\text{Pd}(0)$  species, which is less sterically demanding and more readily undergoes the oxidative addition and transmetalation steps required for coupling hindered partners.<sup>[12][13]</sup>

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